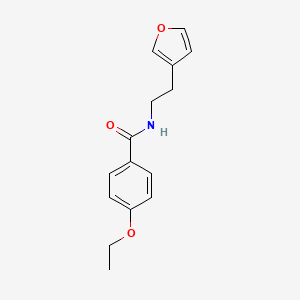

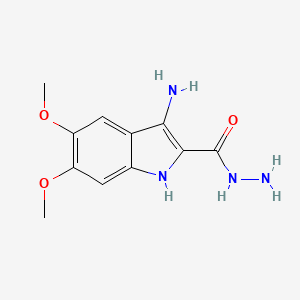

3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide” is a chemical compound with the molecular formula C11H14N4O3 . It’s a member of the indole family, which are aromatic heterocyclic compounds .

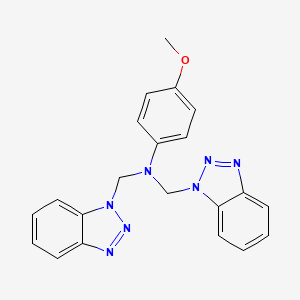

Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring substituted with amino and methoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources .Aplicaciones Científicas De Investigación

Antioxidant and Anticholinesterase Properties

Research has demonstrated that indole carbohydrazides, like 3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide, exhibit significant antioxidant properties. These compounds have been tested in various antioxidant determination assays such as DPPH free radical scavenging, ABTS cationic radical decolorization, and cupric reducing antioxidant capacity (CUPRAC) assays. Moreover, their anticholinesterase properties have been evaluated, indicating their potential in biomedical applications related to oxidative stress and neurological disorders (Bingul et al., 2019).

Chemosensor for Metal Ions

A novel derivative of this compound has been developed as a dual chemosensor for detecting Fe+3 and Cu+2 ions. This compound selectively recognizes these metal ions over other examined cations, demonstrating its utility in chemical analysis and environmental monitoring (Şenkuytu et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Various derivatives of indole-2-carbohydrazide have shown promising antimicrobial and anti-inflammatory activities. These compounds have been synthesized and characterized, indicating their potential in developing new pharmaceuticals for treating microbial infections and inflammatory conditions (Narayana et al., 2009).

Antioxidant Properties and Alzheimer's Disease

Selected substituted 2-indolyl carbohydrazides have been studied for their antioxidant properties and are proposed as potential drugs for treating Alzheimer's disease. These compounds are potent hydroxyl radical scavengers and inhibit in vitro lipid peroxidation, highlighting their relevance in neurodegenerative diseases characterized by oxidative stress (Hadjipavlou-Litina et al., 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indole derivatives, like “3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the derivative.

Mode of Action

The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Indole derivatives can affect a wide range of biochemical pathways. The specific pathways affected would depend on the targets of the specific derivative .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action .

Propiedades

IUPAC Name |

3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-17-7-3-5-6(4-8(7)18-2)14-10(9(5)12)11(16)15-13/h3-4,14H,12-13H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGHFWNKOXCBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(N2)C(=O)NN)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)

![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)